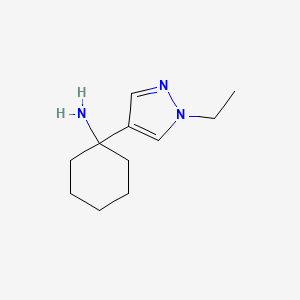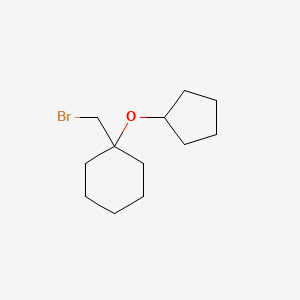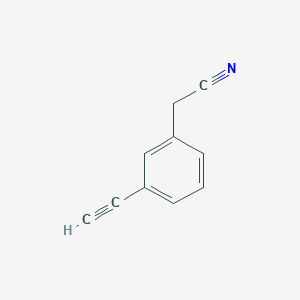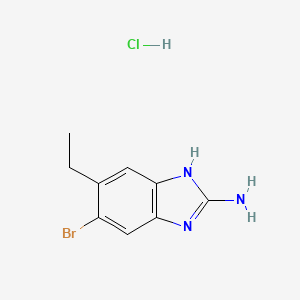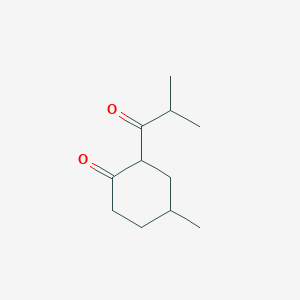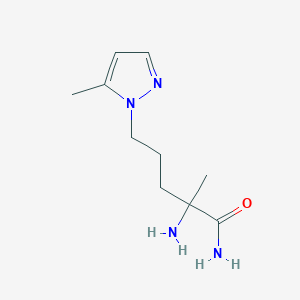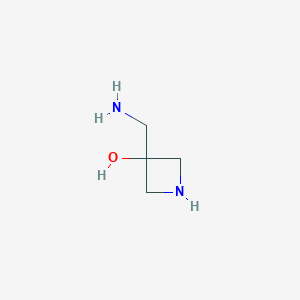
2-Formyl-5-methylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-methylthiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-methylthiophene-2-carboxylic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-Carboxy-5-methylthiophene-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-5-methylthiophene-3-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Formyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-methylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
2-Formylthiophene-3-carboxylic acid: Similar structure but without the methyl group, which can influence its reactivity and physical properties.
Propiedades
Fórmula molecular |
C7H6O3S |
|---|---|
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
2-formyl-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3,(H,9,10) |
Clave InChI |
VXFBPEBEMXQMQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


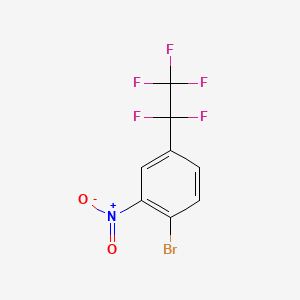


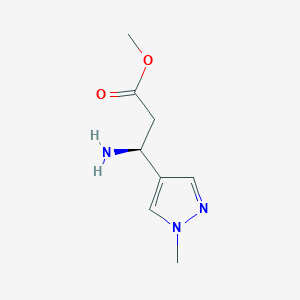
![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

